molecular formula C22H21NO4 B14199387 Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester CAS No. 878997-54-7

Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester

Cat. No.: B14199387
CAS No.: 878997-54-7
M. Wt: 363.4 g/mol
InChI Key: QRNNKVHFEBDJNO-UHFFFAOYSA-N
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Description

Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester is a chemical compound with the molecular formula C22H21NO4. This compound is known for its unique structure, which includes a carbamic acid ester linked to a phenylmethyl group and a 2-(3-phenoxyphenoxy)ethyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester typically involves the reaction of phenylmethyl carbamate with 2-(3-phenoxyphenoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The use of advanced purification techniques is also common to remove any impurities and achieve the required specifications .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

878997-54-7

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

2-(3-phenoxyphenoxy)ethyl N-benzylcarbamate

InChI

InChI=1S/C22H21NO4/c24-22(23-17-18-8-3-1-4-9-18)26-15-14-25-20-12-7-13-21(16-20)27-19-10-5-2-6-11-19/h1-13,16H,14-15,17H2,(H,23,24)

InChI Key

QRNNKVHFEBDJNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OCCOC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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